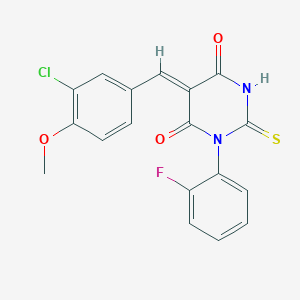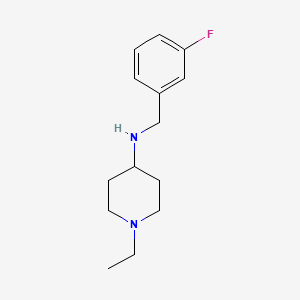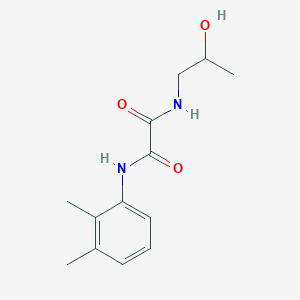
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as AG-014699 or rucaparib, is a PARP inhibitor that has shown promise in a variety of research applications. In
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, and by inhibiting their activity, this compound can prevent the repair of DNA damage caused by chemotherapy and radiation therapy. This leads to increased sensitivity of cancer cells to these treatments and can improve their efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to be effective in inhibiting PARP activity in cancer cells, leading to increased sensitivity to chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide in lab experiments is its well-established synthesis method. This compound is also widely available and has been extensively studied, making it a reliable tool for scientific research. However, one limitation of using this compound is its specificity for PARP enzymes. While this specificity makes it an effective inhibitor of PARP activity, it may limit its usefulness in other research applications.
将来の方向性
There are several future directions for research on 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide. One area of interest is in the development of new PARP inhibitors that are more specific and effective than current inhibitors. Another area of research is in the use of PARP inhibitors in combination with other cancer treatments, such as immunotherapy. Additionally, there is interest in exploring the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative disorders. Overall, the future of research on this compound and PARP inhibitors looks promising, and there is much to be explored in this field.
合成法
The synthesis of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide involves several steps. The starting material is 3,4-dichloroaniline, which is reacted with 1-phenylethylamine to form the intermediate 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)aniline. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the final product, this compound. The synthesis of this compound has been well-established and is widely used in scientific research.
科学的研究の応用
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to be effective in inhibiting the activity of PARP enzymes, which are involved in DNA repair. By inhibiting PARP activity, this compound can increase the sensitivity of cancer cells to chemotherapy and radiation therapy. This has led to the development of several PARP inhibitors, including rucaparib, for the treatment of cancer.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O/c1-15(16-7-3-2-4-8-16)27-24(29)19-14-23(17-11-12-20(25)21(26)13-17)28-22-10-6-5-9-18(19)22/h2-15H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDVXDBIAITIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4941040.png)
![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)
![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
methyl]-2-methylpropanamide](/img/structure/B4941061.png)

![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4941078.png)


![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)
![4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4941129.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4941141.png)

